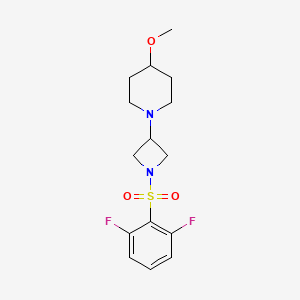

1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the chemical modification of sulfazecin, leading to the creation of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives. These derivatives are synthesized starting from cis-1-(2,4-dimethoxybenzyl)-4-methoxycarbonyl-3-phthalimido-2-azetidinone. The process includes a cycloaddition reaction, which is a key step in the formation of the β-lactam ring, a common feature in many antibiotics. The use of triethylamine and the isolation of an acyl iminium salt as an intermediate suggest a complex reaction mechanism that could be relevant to the synthesis of the compound .

Molecular Structure Analysis

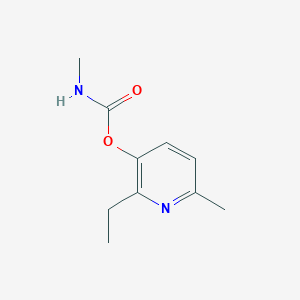

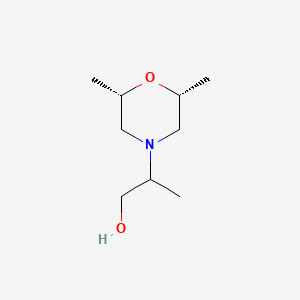

The molecular structure of the compound of interest likely includes a sulfonamide group attached to an azetidinone ring, similar to the structures described in the papers. The presence of a 2,6-difluorophenyl group would contribute to the compound's electronic properties and could affect its reactivity and interaction with biological targets. The 4-methoxypiperidine moiety would add to the compound's complexity, potentially influencing its pharmacokinetic properties .

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound "1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine," but they do describe the synthesis of β-lactam antibiotics and their derivatives. These reactions often involve the formation of a four-membered β-lactam ring, which is a crucial structural element in many antibiotic compounds. The reactions are sensitive to stereochemistry, as cis derivatives are reported to be more active than their trans counterparts, particularly against certain bacteria .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the compound , they do mention that the synthesized derivatives exhibit potent antimicrobial activities, especially against gram-negative bacteria. This suggests that the compound "1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine" could also possess similar biological activities, given its structural similarities. The physical properties such as solubility, stability, and crystallinity would be influenced by the functional groups present in the molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

- A study by Woulfe and Miller (1985) described the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, showcasing significant activity against Gram-negative bacteria, highlighting the antimicrobial potential of azetidinone derivatives S. Woulfe & M. Miller, 1985.

- Kishimoto et al. (1984) synthesized 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino) acetamido]-4-methoxycarbonyl-2-azetidinone-1-sulfonic acids, demonstrating enhanced antimicrobial activities against gram-negative bacteria. This work emphasizes the importance of chemical modification for improved antimicrobial efficacy S. Kishimoto et al., 1984.

Tubulin-Targeting Antitumor Agents

- Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying compounds with potent antiproliferative properties, inhibiting tubulin polymerization, and inducing apoptosis in breast cancer cells. This research contributes to the development of new antitumor agents Thomas F. Greene et al., 2016.

Synthesis of Enantiomerically Pure α- and β-amino Acid Derivatives

- Satoh and Fukuda (2003) presented a new synthesis method for enantiomerically pure α- and β-amino acid derivatives, employing aziridinyl anions. This work demonstrates the versatility of azetidinone derivatives in synthesizing complex amino acid derivatives T. Satoh & Y. Fukuda, 2003.

Chemical Synthesis and Modification

- Research by Haruo et al. (1988) on the chemicoenzymatic synthesis of 4-(methoxyethyl) monobactams from (4S)-4-methoxycarbonylmethyl-2-azetidinone highlights the application of azetidinone derivatives in synthesizing monobactam antibiotics with strong activity against gram-negative bacteria, except Pseudomonas aeruginosa Yamashita Haruo et al., 1988.

Eigenschaften

IUPAC Name |

1-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O3S/c1-22-12-5-7-18(8-6-12)11-9-19(10-11)23(20,21)15-13(16)3-2-4-14(15)17/h2-4,11-12H,5-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKRRBRKRQEYHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)

![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)

![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2551897.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2551904.png)